![molecular formula C13H25NO4 B14196158 Methyl 8-[(2-ethoxy-2-oxoethyl)amino]octanoate CAS No. 920982-70-3](/img/structure/B14196158.png)
Methyl 8-[(2-ethoxy-2-oxoethyl)amino]octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-[(2-ethoxy-2-oxoethyl)amino]octanoate: is an ester compound that features a long aliphatic chain with an amino group and an ethoxy-oxoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-[(2-ethoxy-2-oxoethyl)amino]octanoate typically involves the esterification of 8-[(2-ethoxy-2-oxoethyl)amino]octanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 8-[(2-ethoxy-2-oxoethyl)amino]octanoate can undergo oxidation reactions, particularly at the ethoxy-oxoethyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols, especially at the ester and keto groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 8-[(2-ethoxy-2-oxoethyl)amino]octanoic acid.
Reduction: 8-[(2-ethoxy-2-hydroxyethyl)amino]octanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 8-[(2-ethoxy-2-oxoethyl)amino]octanoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of esters and amines with biological macromolecules. It may also serve as a model compound for studying ester hydrolysis in enzymatic reactions.
Industry: In industrial applications, this compound can be used as a plasticizer or as an additive in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism of action of Methyl 8-[(2-ethoxy-2-oxoethyl)amino]octanoate involves its interaction with various molecular targets, depending on its application. In enzymatic reactions, the ester bond can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The amino group can participate in hydrogen bonding and electrostatic interactions with proteins and nucleic acids, influencing their structure and function.
Comparison with Similar Compounds
- Methyl 8-[(2-methoxy-2-oxoethyl)amino]octanoate
- Ethyl 8-[(2-ethoxy-2-oxoethyl)amino]octanoate
- Methyl 8-[(2-ethoxy-2-oxoethyl)amino]hexanoate
Uniqueness: Methyl 8-[(2-ethoxy-2-oxoethyl)amino]octanoate is unique due to its specific combination of an ethoxy-oxoethyl group and a long aliphatic chain. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
920982-70-3 |
|---|---|
Molecular Formula |
C13H25NO4 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
methyl 8-[(2-ethoxy-2-oxoethyl)amino]octanoate |
InChI |
InChI=1S/C13H25NO4/c1-3-18-13(16)11-14-10-8-6-4-5-7-9-12(15)17-2/h14H,3-11H2,1-2H3 |
InChI Key |
XFADPVBWKHSFIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


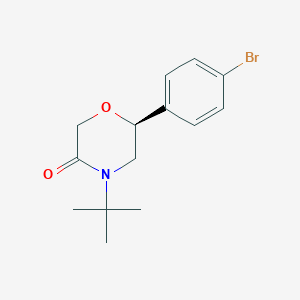
![2-[(4-Methylphenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B14196084.png)
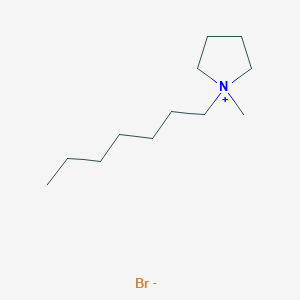
![1-[(4-Chlorophenyl)ethynyl]-3-(phenylethynyl)benzene](/img/structure/B14196089.png)

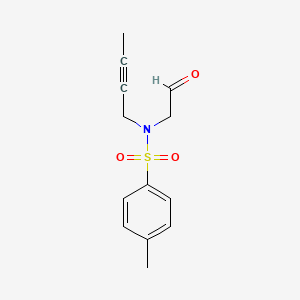
![Methyl 4-{[(7-methylnaphthalen-1-yl)oxy]methyl}benzoate](/img/structure/B14196113.png)

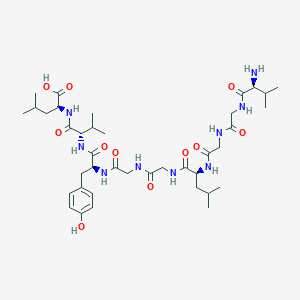
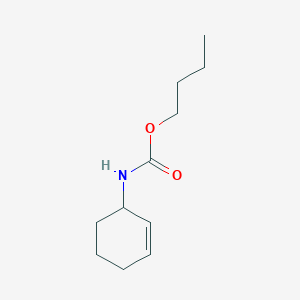
![1-[(1R,2S)-1,2-Diphenyl-2-propoxyethyl]pyrrolidin-2-one](/img/structure/B14196143.png)
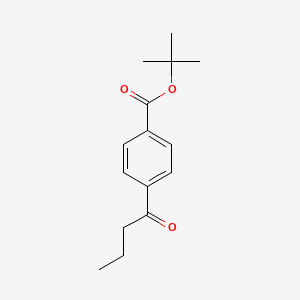

![4-[1-(Benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine](/img/structure/B14196169.png)
